4"-DeFluoro-4"-methyl-ezetimibe-d4 is a stable isotope-labeled derivative of ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. This compound is particularly relevant in pharmacokinetic studies and analytical chemistry, where it serves as an internal standard for quantifying ezetimibe in biological samples. The addition of deuterium atoms enhances its stability and provides distinct mass spectrometric properties, making it valuable for precise analytical applications.
The compound is classified under the category of pharmaceutical intermediates and stable isotope-labeled compounds. It is derived from ezetimibe through a chemical modification process that replaces specific hydrogen atoms with deuterium, thereby creating a labeled version that can be used in various biochemical analyses. The synthesis of this compound is documented in scientific literature and patents, highlighting its significance in drug development and therapeutic monitoring .
The synthesis of 4"-DeFluoro-4"-methyl-ezetimibe-d4 involves several key steps, typically starting from readily available precursors. The general synthetic route includes the following stages:
The detailed synthetic pathway can vary based on the specific method employed, but typically yields high purity products with efficiencies ranging from 80% to 90% .
The molecular structure of 4"-DeFluoro-4"-methyl-ezetimibe-d4 can be represented by its chemical formula, which includes deuterated methyl and fluorinated groups attached to the azetidinone core structure typical of ezetimibe derivatives.
The incorporation of deuterium alters the physical properties slightly compared to its non-labeled counterpart, affecting its mass spectrometric behavior without significantly changing its biological activity .
In terms of chemical reactions, 4"-DeFluoro-4"-methyl-ezetimibe-d4 can participate in various transformations similar to those of ezetimibe due to its structural integrity:
These reactions are crucial for understanding the pharmacokinetics of ezetimibe and its metabolites in clinical settings .
The mechanism of action for 4"-DeFluoro-4"-methyl-ezetimibe-d4 mirrors that of ezetimibe itself. It acts primarily by:
This mechanism has been extensively studied and documented in pharmacological research, confirming its efficacy in managing dyslipidemia .
The physical properties of 4"-DeFluoro-4"-methyl-ezetimibe-d4 include:
Chemical properties include its reactivity profile with various reagents used in analytical methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), where it serves as an internal standard for quantification purposes .
4"-DeFluoro-4"-methyl-ezetimibe-d4 has several significant applications in scientific research:
Deuterated ezetimibe analogs represent a strategic advancement in lipid-lowering therapeutics, leveraging isotopic substitution to refine pharmacokinetic properties. 4”DeFluoro-4”methyl-ezetimibe-d4 incorporates four deuterium atoms at metabolically vulnerable sites, capitalizing on deuterium’s kinetic isotope effect (KIE). This effect arises from deuterium's greater atomic mass, which strengthens carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. Consequently, metabolic enzymes like cytochrome P450 exhibit reduced cleavage rates, extending the compound’s half-life and bioavailability [3] [5].
Ezetimibe itself inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, blocking intestinal cholesterol absorption [4] [9]. The IMPROVE-IT trial demonstrated that combining ezetimibe with statins significantly reduces cardiovascular events in high-risk patients by achieving lower LDL-C levels versus statin monotherapy [9]. Deuterated analogs like 4”DeFluoro-4”methyl-ezetimibe-d4 aim to amplify this efficacy by mitigating first-pass metabolism, thereby sustaining therapeutic plasma concentrations.
Table 1: Pharmacological Attributes of Deuterated Ezetimibe Analogs
Attribute | Standard Ezetimibe | Deuterated Analogs | Significance |
---|---|---|---|
Metabolic Stability | Moderate | Enhanced | Reduced CYP450-mediated oxidation |
Half-life | ~22 hours | Extended | Prolonged therapeutic effect |
LDL-C Reduction Potential | 13-20% | Comparable/Improved | Synergy with statins |
Isotope Effect | N/A | Kinetic (KIE) | Delayed bond cleavage |
4”DeFluoro-4”methyl-ezetimibe-d4 (C₂₅H₂₀D₄FNO₃; MW: 409.49 g/mol) features two targeted modifications from native ezetimibe:
Table 2: Structural Comparison of Ezetimibe Derivatives
Compound | Molecular Formula | Molecular Weight | Key Modifications |
---|---|---|---|
Native Ezetimibe | C₂₄H₂₁F₂NO₃ | 409.43 g/mol | None |
4"-DeFluoro-4"-methyl-Ezetimibe | C₂₅H₂₄FNO₃ | 405.46 g/mol | Fluorine removal; Methyl addition |
4"-DeFluoro-4"-methyl-Ezetimibe-d4 | C₂₅H₂₀D₄FNO₃ | 409.49 g/mol | Fluorine removal; Methyl addition; Deuteration |
The combined effect of methylation and deuteration optimizes ligand-receptor dynamics while preserving the azetidinone core essential for NPC1L1 inhibition [1] [8].
Deuterium labeling serves dual roles in drug development: metabolic stabilization and analytical tracing. 4”DeFluoro-4”methyl-ezetimibe-d4 exemplifies both applications:
Table 3: Applications of Isotopic Labeling in Drug Development
Isotope | Half-life | Key Applications | Advantages for Ezetimibe Analogs |
---|---|---|---|
Deuterium (²H) | Stable | Metabolic stabilization; MS internal standards | Enhanced PK; Reduced dosing frequency |
Tritium (³H) | 12.3 years | Radioligand binding assays | High sensitivity for receptor studies |
Carbon-14 (¹⁴C) | 5,730 years | ADME studies; First-in-human trials | Comprehensive metabolite tracking |
Deuterium labeling thus bridges medicinal chemistry and analytical pharmacology, enabling rationally designed therapeutics with optimized performance [3] [5] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9